methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinate

Description

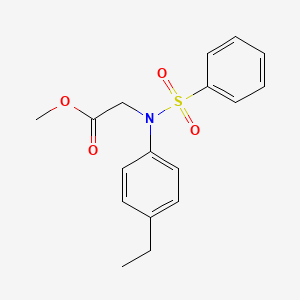

Methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinate: is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a methyl ester group, an ethyl-substituted phenyl group, and a phenylsulfonyl group attached to the glycine backbone

Properties

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-4-ethylanilino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-3-14-9-11-15(12-10-14)18(13-17(19)22-2)23(20,21)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNXQCQZTXTBKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as glycine, 4-ethylphenylamine, and phenylsulfonyl chloride.

Formation of Intermediate: The first step involves the reaction of glycine with phenylsulfonyl chloride in the presence of a base, such as triethylamine, to form the N-phenylsulfonylglycine intermediate.

Coupling Reaction: The intermediate is then reacted with 4-ethylphenylamine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.

Methylation: Finally, the product is methylated using methyl iodide in the presence of a base, such as potassium carbonate, to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base, such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Corresponding substituted products, such as N-(4-ethylphenyl)-N-(phenylsulfonyl)glycine derivatives.

Scientific Research Applications

Methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinate has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The phenylsulfonyl group is known to enhance binding affinity and specificity, while the glycine backbone provides structural stability.

Comparison with Similar Compounds

Similar Compounds

Methyl N-(4-methylphenyl)-N-(phenylsulfonyl)glycinate: Similar structure with a methyl group instead of an ethyl group.

Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate: Similar structure with a chlorine atom instead of an ethyl group.

Methyl N-(4-bromophenyl)-N-(phenylsulfonyl)glycinate: Similar structure with a bromine atom instead of an ethyl group.

Uniqueness

Methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinate is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance lipophilicity and membrane permeability, making it a valuable compound for drug design and development.

Biological Activity

Methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on the available literature.

Chemical Structure and Properties

This compound features a glycine backbone modified by a sulfonamide group, which enhances its solubility and reactivity. The structural formula can be represented as follows:

This compound's unique combination of functional groups allows it to interact with various biological targets, making it suitable for applications in enzyme inhibition and receptor binding.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activities. It has been shown to inhibit several key enzymes involved in metabolic pathways, which can have implications for therapeutic interventions:

- Methionine Aminopeptidase-2 : A study demonstrated the compound's effectiveness as an inhibitor of this enzyme, which is critical in protein metabolism and has been linked to various diseases, including cancer.

- Cyclooxygenase (COX) : Preliminary data suggest that the compound may also inhibit COX enzymes, which are involved in the inflammatory response. This could position it as a potential anti-inflammatory agent.

Neuroprotective Properties

This compound has shown promise in neuroprotection studies. Similar compounds have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. The mechanism involves modulation of antioxidant enzyme activity, potentially reducing neuronal damage in conditions such as neurodegenerative diseases .

The biological effects of this compound are largely attributed to its interaction with specific molecular targets:

- Molecular Targets : The compound may bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. This interaction can lead to either inhibition or activation of target proteins, depending on the context.

- Pathways Involved : By modulating key signaling pathways, the compound could affect processes such as cell proliferation, apoptosis, and inflammation.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound and its analogs:

Applications in Medicinal Chemistry

Given its biological activities, this compound holds potential for various applications:

- Drug Development : Its enzyme inhibition profile suggests utility in developing drugs targeting metabolic disorders or inflammatory diseases.

- Research Tool : The compound may serve as a valuable probe in biochemical studies to elucidate enzyme functions and interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.